Deca-2,5-diyn-1-OL
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Overview
Description
Deca-2,5-diyn-1-OL is an organic compound with the molecular formula C10H14O. It is characterized by the presence of two triple bonds (diyn) and a hydroxyl group (OL) at the first carbon position. This compound is part of the alkyne family and is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Deca-2,5-diyn-1-OL can be synthesized through various methods. One common approach involves the reaction of propargyl alcohol with diisopropylamine and copper iodide in tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then cooled, and the product is extracted using diethyl ether and purified through silica gel filtration .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis starting from readily available materials. The process often requires the use of reducing agents such as lithium aluminum hydride (LiAlH4) or methyl lithium (MeLi) in the final step to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Deca-2,5-diyn-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substituting the hydroxyl group.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Deca-2,5-diyn-1-OL has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Deca-2,5-diyn-1-OL involves its interaction with various molecular targets. The presence of triple bonds and a hydroxyl group allows it to participate in multiple chemical reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Deca-4,6-diyn-1-OL: Another compound with similar structure but different positions of triple bonds.
Decadienoic acid: Contains double bonds instead of triple bonds and has different chemical properties.
Properties
CAS No. |
13488-11-4 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
deca-2,5-diyn-1-ol |
InChI |
InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-4,7,10H2,1H3 |
InChI Key |
DAZHZGDROULXBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCC#CCO |
Origin of Product |
United States |
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